molecular formula C13H20N2O2S B1454313 Ethyl 2-azepan-1-YL-4-methyl-1,3-thiazole-5-carboxylate CAS No. 1160264-30-1

Ethyl 2-azepan-1-YL-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B1454313
M. Wt: 268.38 g/mol
InChI Key: VBJXCGICGLHAKM-UHFFFAOYSA-N
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Description

Ethyl 2-azepan-1-yl-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound with the molecular weight of 268.38 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for Ethyl 2-azepan-1-yl-4-methyl-1,3-thiazole-5-carboxylate is 1S/C13H21N2O2S/c1-3-17-12(16)11-10(2)14-13(18-11)15-8-6-4-5-7-9-15/h18H,3-9H2,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 2-azepan-1-yl-4-methyl-1,3-thiazole-5-carboxylate has a molecular weight of 268.38 . It should be stored at a temperature of 28 C .

Scientific Research Applications

Chemical Synthesis and Modifications

Ethyl 2-azepan-1-YL-4-methyl-1,3-thiazole-5-carboxylate serves as a versatile intermediate in chemical synthesis. For instance, it has been employed in the synthesis of complex molecules such as (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates through transformations involving dimethyl acetone-1,3-dicarboxylate, sulfuryl chloride, and thiourea (Žugelj et al., 2009). Additionally, novel compounds like ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate have been designed and synthesized, showcasing the compound's utility in producing new chemical entities with potential biological activities (Tang Li-jua, 2015).

Structural and Mechanistic Studies

The compound has also been the subject of structural and mechanistic studies. For example, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and its 1:1 adduct with 6-methylimidazo[2,1-b]thiazole-2-amino-1,3-thiazole has been elucidated, providing insights into the hydrogen bonding and molecular interactions in such systems (Lynch & Mcclenaghan, 2004).

Antibacterial and Anticancer Applications

Ethyl 2-azepan-1-YL-4-methyl-1,3-thiazole-5-carboxylate derivatives have shown promise in antibacterial and anticancer studies. For instance, derivatives synthesized through modifications of this compound have been evaluated for their antimicrobial activities against strains of bacteria and fungi, with some showing significant efficacy (Desai, Bhatt, & Joshi, 2019). In anticancer research, new thiazole compounds synthesized from this chemical scaffold were tested against breast cancer cells, demonstrating the potential of these derivatives in cancer treatment (Sonar et al., 2020).

Corrosion Inhibition

Beyond biomedical applications, the compound has found utility in materials science, specifically in corrosion inhibition. Studies have shown that ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate effectively prevents the corrosion of AA6061 alloy in hydrochloric acid media, highlighting its potential as a corrosion inhibitor in industrial applications (Raviprabha & Bhat, 2019).

properties

IUPAC Name

ethyl 2-(azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-3-17-12(16)11-10(2)14-13(18-11)15-8-6-4-5-7-9-15/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJXCGICGLHAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2CCCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501169254
Record name Ethyl 2-(hexahydro-1H-azepin-1-yl)-4-methyl-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501169254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-azepan-1-YL-4-methyl-1,3-thiazole-5-carboxylate

CAS RN

1160264-30-1
Record name Ethyl 2-(hexahydro-1H-azepin-1-yl)-4-methyl-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(hexahydro-1H-azepin-1-yl)-4-methyl-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501169254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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